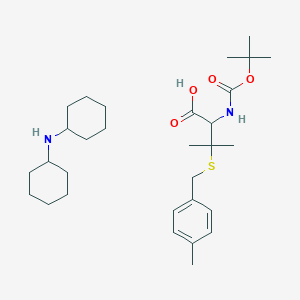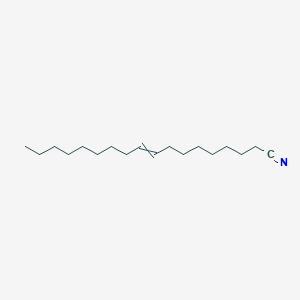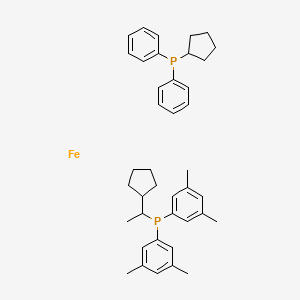![molecular formula C28H31N3O8S B13386133 2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoic acid](/img/structure/B13386133.png)
2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The discovery of ND-630 was driven by computationally-guided design and assessment of water energetics in the binding site . The compound was identified through a virtual screening workflow against the dimerization site of the biotin carboxylase domain of acetyl-coenzyme A carboxylase . The synthesis involves a structure-based approach to design novel drug candidates with improved properties and selectivity .
Industrial Production Methods
Industrial production methods for ND-630 involve optimizing the synthetic route to ensure high yield and purity. The process includes multiple steps of chemical reactions, purification, and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
ND-630 primarily undergoes inhibition reactions where it binds to the biotin carboxylase domain of acetyl-coenzyme A carboxylase, preventing dimerization and inhibiting enzymatic activity . This inhibition disrupts the fatty acid synthesis pathway, leading to reduced lipid accumulation .
Common Reagents and Conditions
The synthesis of ND-630 involves reagents that facilitate the binding to the biotin carboxylase domain. Conditions such as controlled temperature, pH, and solvent environment are crucial for the successful synthesis and stability of the compound .
Major Products Formed
The major product formed from the reactions involving ND-630 is the inhibition of acetyl-coenzyme A carboxylase, leading to reduced fatty acid synthesis and lipid accumulation .
Wissenschaftliche Forschungsanwendungen
ND-630 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and drug design.
Biology: Investigated for its role in regulating lipid metabolism and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for metabolic disorders, non-alcoholic steatohepatitis, and certain cancers
Industry: Utilized in the development of new pharmaceuticals targeting metabolic pathways.
Wirkmechanismus
ND-630 exerts its effects by inhibiting the biotin carboxylase domain of acetyl-coenzyme A carboxylase . This inhibition prevents the dimerization of the enzyme, thereby disrupting its enzymatic activity and reducing fatty acid synthesis . The molecular targets include the biotin carboxylase domain and the pathways involved in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
ND-630 is compared with other similar compounds such as ND-646 and ND-654 . While ND-646 shows broad tissue absorption, ND-654 has been modified to increase hepatic uptake absorption for effective treatment of hepatocellular carcinoma . ND-630 stands out due to its high potency and selectivity in inhibiting the biotin carboxylase domain of acetyl-coenzyme A carboxylase .
List of Similar Compounds
- ND-646
- ND-654
ND-630’s uniqueness lies in its computationally-guided design, which has resulted in a compound with favorable drug-like properties and high selectivity .
Eigenschaften
Molekularformel |
C28H31N3O8S |
|---|---|
Molekulargewicht |
569.6 g/mol |
IUPAC-Name |
2-[1-[2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H,33,34) |
InChI-Schlüssel |
ZZWWXIBKLBMSCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-[(3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B13386052.png)
![tert-butyl N-[(E)-[amino-(3-methylphenyl)methylidene]amino]carbamate](/img/structure/B13386059.png)
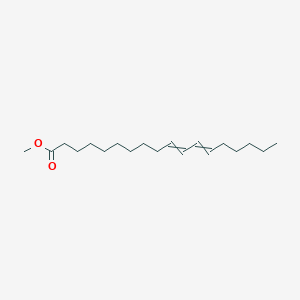
![N-[2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide](/img/structure/B13386068.png)
![tert-Butyl (6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13386075.png)
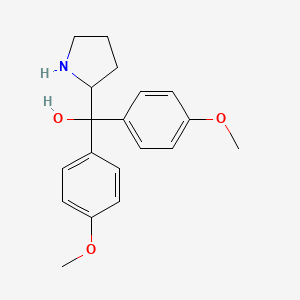
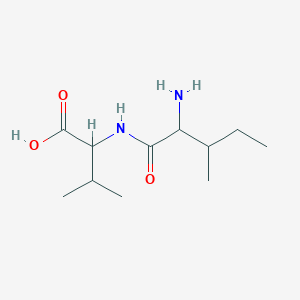
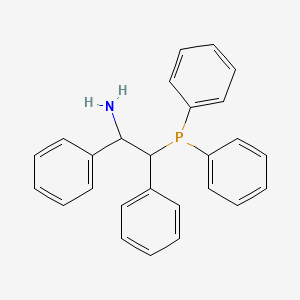
![2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid](/img/structure/B13386103.png)
![ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-2,2-dioxo-1,3,3a,4,4a,5,6,7,8,8a,9,9a-dodecahydronaphtho[2,3-c]thiophen-6-yl]carbamate;ethyl N-[4-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-2,2-dioxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-naphtho[3,2-c][1,2]thiazol-7-yl]carbamate;ethyl N-[4-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-2-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f]indol-7-yl]carbamate](/img/structure/B13386106.png)
